REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.Cl[Sn]Cl.CC[OH:18]>>[NH2:10][C:5]1[C:6]([C:8]([NH2:9])=[O:18])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
413 mg
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed
|
Type
|
WASH
|
Details
|
first of all washed with NaHCO3 to pH 7
|
Type
|
WASH
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Details
|
washed with NaOH (2 M) to pH 8-9
|
Type
|
FILTRATION
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Details
|
Then the residue is filtered through Celite®
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted again with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried on Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |